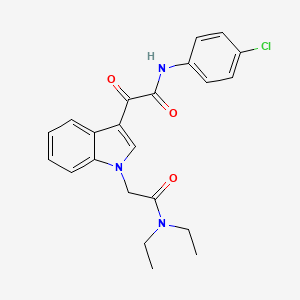

![molecular formula C11H19N3O2S2 B2690713 2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide CAS No. 1797900-64-1](/img/structure/B2690713.png)

2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

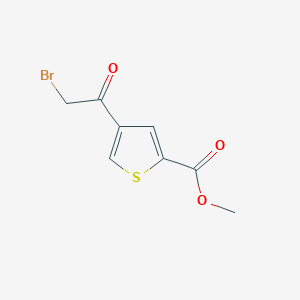

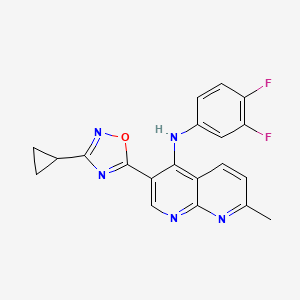

“2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide” is a chemical compound with the molecular formula C11H19N3O2S2 and a molecular weight of 289.41. It is a product intended for research use only. The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, thiazole-based pyrrolidinones and isoindolinediones were synthesized and evaluated for anticonvulsant activity . The reaction sequence leading to the formation of these compounds involved the use of 2-aminothiazoles, which were obtained by reacting 2-bromo-1-arylethanones with thiourea in ethanol .Molecular Structure Analysis

The molecular structure of “2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide” is characterized by the presence of a pyrrolidine ring and a thiazole ring. The pyrrolidine ring is a five-membered nitrogen heterocycle, and the thiazole ring is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Chemical Reactions Analysis

While specific chemical reactions involving “2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide” are not available in the retrieved data, similar compounds have been studied for their reactivity . For instance, thiazole-based pyrrolidinones and isoindolinediones were evaluated for their anticonvulsant activity .科学的研究の応用

Synthesis and Antimicrobial Activity

Research into sulfonamide derivatives, including compounds structurally related to 2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide, highlights their significant potential in the synthesis of new heterocycles with antimicrobial properties. For instance, studies have demonstrated the synthesis of various heterocycles based on sulfonamide scaffolds, leading to compounds with potential antibacterial activities. The creation of novel heterocyclic compounds containing a sulfonamido moiety has shown efficacy as antibacterial agents against a range of microorganisms, indicating the chemical's utility in developing new antimicrobial solutions (El‐Emary, Al-muaikel, & Moustafa, 2002) (Azab, Youssef, & El-Bordany, 2013).

Structural Characterisation and Magnetic Properties

The structural characterisation of metal complexes containing sulfonamide groups, akin to the structure of 2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide, has been a subject of research. These studies involve the synthesis and analysis of compounds for potential applications in materials science, including their magnetic properties. Such research provides insights into the interaction of sulfonamide-based compounds with metals, offering avenues for novel material synthesis and application in various technological fields (Sousa et al., 2001).

Biocatalysis in Drug Metabolism

Applications of biocatalysis to drug metabolism, focusing on the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, showcase the relevance of sulfonamide derivatives in pharmacology. By employing microbial-based systems, researchers have been able to generate metabolites of sulfonamide-based drugs, which are crucial for understanding drug efficacy, toxicity, and metabolic pathways. This approach highlights the importance of sulfonamide compounds in the development and testing of pharmaceutical agents, providing essential data for drug discovery and development processes (Zmijewski et al., 2006).

Anticancer and Antimicrobial Agents

The synthesis of novel sulfonamides with pyridine structures demonstrates the utility of sulfonamide derivatives in the development of anticancer and antimicrobial agents. Research into these compounds has shown promising results against certain cancer cell lines and microbial strains, indicating the potential of sulfonamide-based chemicals in therapeutic applications. Molecular docking studies further support these compounds' roles as inhibitors of key enzymes, offering insights into their mechanisms of action and potential in drug design (Debbabi et al., 2017).

将来の方向性

The future directions for research on “2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propane-1-sulfonamide” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The pyrrolidine ring, in particular, is a versatile scaffold for the design of new compounds with different biological profiles .

作用機序

Target of Action

Compounds with a thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different physiological effects .

Biochemical Pathways

Thiazole-containing molecules can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the chemical environment.

特性

IUPAC Name |

2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2S2/c1-9(2)8-18(15,16)13-10-3-5-14(7-10)11-12-4-6-17-11/h4,6,9-10,13H,3,5,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTCOCPNBYZLKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NC1CCN(C1)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

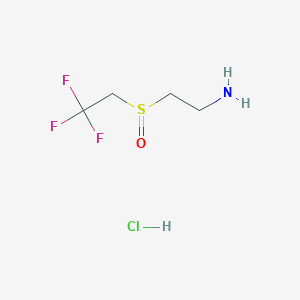

![2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride](/img/structure/B2690632.png)

![8-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2690633.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2690637.png)

![1-(3-Chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione](/img/structure/B2690651.png)

![N-[(3-Chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)prop-2-enamide](/img/structure/B2690653.png)